N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-6-methoxy-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-6-methoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an indole core and an indenyl moiety, both of which contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-6-methoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Indenyl Moiety: The indenyl moiety can be introduced through a Friedel-Crafts alkylation reaction, where an indene derivative reacts with an appropriate electrophile in the presence of a Lewis acid catalyst.
Coupling to Form the Carboxamide: The final step involves the coupling of the indole and indenyl intermediates to form the carboxamide. This can be achieved through an amide bond formation reaction, such as the use of carbodiimide coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-6-methoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or indenyl moieties are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, electrophiles, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Industry: Its unique structure makes it a candidate for use in the development of new industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-6-methoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound exerts its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Indene Derivatives: Compounds such as (5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine share structural similarities and exhibit related biological activities.
Indole Derivatives: Other indole-based compounds, such as serotonin receptor ligands, also show comparable pharmacological properties.
Uniqueness
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-6-methoxy-1-methyl-1H-indole-2-carboxamide stands out due to its unique combination of indole and indenyl moieties, which contribute to its distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C22H24N2O4 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-6-methoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C22H24N2O4/c1-24-18-11-15(26-2)7-5-14(18)9-19(24)22(25)23-17-8-6-13-10-20(27-3)21(28-4)12-16(13)17/h5,7,9-12,17H,6,8H2,1-4H3,(H,23,25) |
InChI Key |
UKGGDGLOPWIIKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)OC)C(=O)NC3CCC4=CC(=C(C=C34)OC)OC |
Origin of Product |
United States |
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